2-Ethoxyethyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24162. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-10-5-6-11-8(9)7(2)3/h2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPNZPQIIAJXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35625-93-5, 36561-33-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35625-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyethyl methacrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36561-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1022186 | |

| Record name | 2-Ethoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a fruity odor; [Atofina MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.1 [mmHg] | |

| Record name | 2-Ethoxyethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2370-63-0 | |

| Record name | Ethoxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q6XR4MR8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethoxyethyl methacrylate chemical properties and structure

An In-depth Technical Guide to 2-Ethoxyethyl Methacrylate (B99206): Chemical Properties, Structure, and Experimental Protocols

Introduction

2-Ethoxyethyl methacrylate (2-EOEMA) is a methacrylate ester monomer utilized in the synthesis of various polymers.[1][2] Its chemical structure, featuring both an ether and an ester group, imparts specific properties to the resulting polymers, such as flexibility and improved processability.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structure, and key experimental protocols related to this compound for researchers, scientists, and professionals in drug development and material science.

Chemical Structure

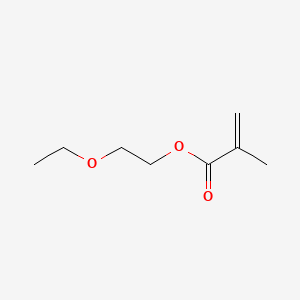

The structure of this compound consists of a methacrylate group linked to an ethoxyethyl group. Its IUPAC name is 2-ethoxyethyl 2-methylprop-2-enoate.[3]

Caption: Chemical structure of this compound (C8H14O3).

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C8H14O3 | [3][4][5][6][7] |

| Molecular Weight | 158.19 g/mol | [3][4][6][7][8] |

| Appearance | Colorless liquid | [3][4] |

| Density | 0.96 - 0.964 g/cm³ at 20-25 °C | [4][5] |

| Boiling Point | >185 °C (decomposition)[4], 91-93 °C / 35 mmHg | [4][5] |

| Water Solubility | 17.05 g/L at 20 °C | [4] |

| Refractive Index (n20/D) | 1.429 | [5] |

| Vapor Pressure | 9.6 Pa at 20 °C | [4] |

| Log Kow (Octanol/Water Partition Coefficient) | 1.8 at 23 °C | [4][5] |

| Autoignition Temperature | 209 °C | [5] |

| CAS Number | 2370-63-0 | [4][6][7] |

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of this compound are crucial for its application in research and development.

Synthesis Protocols

1. Synthesis via Transesterification (Reactive Distillation)

This method involves the reaction of methyl methacrylate with ethoxyethanol.[9]

-

Reactants: Methyl methacrylate, ethoxyethanol.

-

Catalyst: Sodium carbonate.[9]

-

Polymerization Inhibitor: Tetramethyl piperidine (B6355638) nitrogen oxygen free radical tris phosphite.[9]

-

Procedure:

-

Charge a reactor with 1390g of methyl methacrylate and 500g of ethoxyethanol.[9]

-

Add 18.9g of sodium carbonate as the catalyst and 1.89g of the polymerization inhibitor.[9]

-

Employ a reactive distillation ester interchange process.

-

Following the reaction, distill the product mixture under reduced pressure to remove excess methyl methacrylate.[9]

-

Subsequently, remove the catalyst and inhibitor to obtain the final this compound product.[9]

-

2. Synthesis from Methacryloyl Chloride and Ethoxyethanol

This is a two-step classical synthesis approach.[5]

-

Reactants: Methacrylic acid, phosphorus trichloride (B1173362), ethoxyethanol.[5]

-

Catalyst: Tin tetrachloride (for the first step).[5]

-

Procedure:

Polymerization Protocols

1. Free Radical Copolymerization with Acrylic Acid (AA)

This protocol describes the synthesis of a copolymer of acrylic acid and this compound.[1]

-

Monomers: Acrylic Acid (AA), this compound (2-EOEMA).

-

Initiator: Benzoyl peroxide (BPO).[1]

-

Solvent: Acetone (B3395972).[1]

-

Procedure:

-

Purify the initiator, benzoyl peroxide, by recrystallization from a chloroform-methanol mixture and dry under a high vacuum.[1]

-

In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, combine the monomers (e.g., 1:1 molar ratio of AA and 2-EOEMA), acetone (70% by volume), and benzoyl peroxide (0.5 wt%).[1]

-

Immerse the flask in an oil bath maintained at 60 °C.

-

Conduct the reaction under a nitrogen atmosphere to prevent oxygen inhibition.[1]

-

Allow the copolymerization to proceed for 7-8 hours to reach a monomer conversion of approximately 15%.[1]

-

Terminate the polymerization by cooling the reaction mixture to room temperature.[1]

-

Precipitate the resulting viscous copolymer product in excess diethyl ether to remove unreacted monomers.[1]

-

Collect the precipitated copolymer by filtration and dry it under a vacuum at 40 °C until a constant weight is achieved.[1]

-

2. Free Radical Copolymerization with Methyl Methacrylate (MMA)

This method details the copolymerization of 2-EOEMA with methyl methacrylate.[2][10]

-

Monomers: Methyl Methacrylate (MMA), this compound (2-EOEMA).

-

Procedure:

-

Wash both MMA and 2-EOEMA monomers with a 5% aqueous NaOH solution, followed by water. Dry them over anhydrous CaCl2.[2][10]

-

In a 250 mL three-necked round-bottom flask, place calculated amounts of 2-EOEMA, MMA, 1,4-dioxane, and 0.5% AIBN for the desired monomer composition.[2]

-

Place the flask in an oil bath at 60°C with continuous stirring under an inert nitrogen atmosphere.[2]

-

Allow the reaction to proceed to a conversion of less than 15%.[2]

-

Stop the polymerization by cooling the reaction mixture to room temperature.[2]

-

Logical Workflows

The process of free radical polymerization is a fundamental application of this compound. The following diagram illustrates a generalized workflow for this process.

Caption: Workflow for free radical copolymerization of this compound.

Applications and Safety

This compound is primarily used as a monomer for synthesizing polymers with applications in various fields. It has been historically used in nail enhancement products.[4] Polymers derived from it are explored for biomedical applications, such as in drug delivery and as film-forming substrates for medical use, due to their flexibility and biocompatibility.[1][5]

Safety and Handling:

-

This compound is considered a hazardous substance that can cause skin, eye, and respiratory system irritation.[5][11][12]

-

It is combustible and poses a slight fire hazard when exposed to heat or flame.[11]

-

Due to its sensitizing potential, skin contact should be avoided.[3]

-

Proper personal protective equipment, including gloves and eye protection, should be worn when handling.[11][12]

-

Work should be conducted in a well-ventilated area.[11]

-

For storage, it is recommended to keep containers sealed in a cool, dry, well-ventilated area, away from ignition sources.[5][11] The monomer is often stabilized with an inhibitor like hydroquinone (B1673460) to prevent spontaneous polymerization.[5][8]

References

- 1. ijfmr.com [ijfmr.com]

- 2. Synthesis and Characterization of Copolymers of Methyl Methacrylate and this compound [article.sapub.org]

- 3. This compound | C8H14O3 | CID 71404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. This compound [chembk.com]

- 6. This compound (CAS 2370-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [webbook.nist.gov]

- 8. 2-エトキシエチルメタクリレート contains 100 ppm hydroquinone monomethyl ether as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CN103755564A - Preparation method for ethoxyethyl methacrylate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. guidechem.com [guidechem.com]

2-Ethoxyethyl Methacrylate (CAS: 2370-63-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxyethyl methacrylate (B99206) (2-EOEMA), a versatile monomer with applications in polymer synthesis and biomaterials. This document details its physicochemical properties, synthesis and polymerization methodologies, and safety information. Particular emphasis is placed on experimental protocols and data presentation to support researchers and professionals in the fields of chemistry and drug development. While direct engagement with cellular signaling pathways is not extensively documented for 2-EOEMA, its role in the formulation of biocompatible materials underscores its relevance in biomedical applications.

Physicochemical Properties

2-Ethoxyethyl methacrylate is a colorless liquid with a characteristic ester-like odor. It is a dual-functional monomer, containing both an ether and an ester group, which imparts flexibility and improves processability in its polymeric forms.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2370-63-0 | |

| Molecular Formula | C8H14O3 | [2] |

| Molecular Weight | 158.19 g/mol | [2] |

| Density | 0.964 g/mL at 25 °C | [2] |

| Boiling Point | 91-93 °C at 35 mmHg | [2] |

| Flash Point | 161 °F | [2] |

| Refractive Index (n20/D) | 1.429 | [2] |

| Water Solubility | 17.05 g/L at 20 °C | [2] |

| Vapor Pressure | 1.5 hPa at 20 °C | [2] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are described in the literature: the reaction of methacrylic acid with ethyl vinyl ether and the transesterification of methyl methacrylate with 2-ethoxyethanol.

Experimental Protocol: Synthesis from Methacrylic Acid and Ethyl Vinyl Ether

This method involves the direct addition of methacrylic acid to ethyl vinyl ether.

Materials:

-

Methacrylic acid

-

Ethyl vinyl ether

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium oxide (MgO)

-

Magnesium sulfate (B86663) (MgSO4)

-

Diethyl ether

Procedure:

-

In a suitable reaction vessel, dissolve 20 g of methacrylic acid in 50 ml of dichloromethane.

-

To this solution, add 19 g of ethyl vinyl ether dissolved in 30 ml of dichloromethane.

-

Stir the mixture overnight at room temperature.

-

Pour the reaction mixture into diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Dry the organic layer with a mixture of MgO and MgSO4.

-

Concentrate the solution in vacuo.

-

Distill the residue at 25 °C under a pressure of 0.1 torr to obtain this compound.

Characterization: The final product can be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O, C=C, C-O-C).

-

Gas Chromatography (GC): To determine purity.

Experimental Protocol: Synthesis by Transesterification

This method utilizes a reactive distillation ester interchange process.

Materials:

-

Methyl methacrylate

-

2-Ethoxyethanol

-

Catalyst (e.g., a mixture of potassium cyanate (B1221674) and sodium bicarbonate)

-

Polymerization inhibitor (e.g., 2,2,6,6-tetramethyl-4-hydroxy piperidine-1-oxygen nitroxyl (B88944) free radical)

Procedure:

-

Charge a reactor with methyl methacrylate and 2-ethoxyethanol.

-

Add the catalyst and polymerization inhibitor.

-

Heat the reactor to 80-130 °C to initiate the reactive distillation ester interchange process. The tower top temperature should be maintained at 63-70 °C.

-

After the reaction, transfer the solution to a separating still.

-

Perform a reduced pressure distillation (10-15 kPa) to remove excess methyl methacrylate.

-

Further distillation under high vacuum (1-2000 Pa) removes the catalyst, inhibitor, and any heavy components, yielding the final product.

Characterization: The product is characterized using the same techniques as described in section 2.1.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to form poly(this compound) or copolymerized with other monomers.

Experimental Protocol: Free-Radical Polymerization

This protocol describes a typical solution polymerization.

Materials:

-

This compound (monomer)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (initiator)

-

Solvent (e.g., 1,4-dioxane (B91453) or acetone)

-

Diethyl ether (for precipitation)

-

Nitrogen gas

Procedure:

-

Purify the this compound monomer by washing with a dilute aqueous alkali solution (e.g., 5% NaOH) followed by water, then drying over anhydrous CaCl2.

-

In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve the desired amount of monomer and initiator (e.g., 0.5 wt%) in the solvent.

-

Immerse the flask in an oil bath maintained at a constant temperature (e.g., 60 °C).

-

Purge the reaction mixture with nitrogen gas to remove oxygen, which can inhibit polymerization.

-

Allow the polymerization to proceed for a set time (e.g., 7-8 hours) to achieve a desired conversion (typically <15% for reactivity ratio studies).

-

Terminate the polymerization by cooling the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as diethyl ether, to remove unreacted monomer and initiator.

-

Collect the precipitated polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.

Characterization of the Polymer:

-

NMR Spectroscopy (¹H NMR and ¹³C NMR): To confirm the polymer structure and composition in copolymers.

-

IR Spectroscopy: To verify the polymerization by observing the disappearance of the vinyl C=C bond.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Applications

The unique properties of this compound and its polymers make them suitable for a variety of applications:

-

Coatings and Adhesives: The ether and ester functionalities contribute to good adhesion and flexibility in coatings and adhesives.

-

Biomaterials: Copolymers of 2-EOEMA are explored for biomedical applications, including drug delivery systems and contact lenses, due to their potential for tunable hydrophilicity and biocompatibility.[1]

-

Nail Enhancement Products: It has been used in the formulation of artificial nail products, though recent trends indicate a decline in this application.

-

Textiles: Used in the modification of textile products.

Toxicology and Safety

Understanding the toxicological profile of this compound is crucial for its safe handling and application.

Acute Toxicity

| Route | Species | Value | Reference(s) |

| Oral (LD50) | Rat | >2000 mg/kg bw | |

| Dermal (LD50) | Rat | >2000 mg/kg bw | |

| Oral (LD50) | Mouse | >8200 mg/kg bw |

Hazard Information

This compound is considered a hazardous substance.[3] Key hazards include:

-

Irritation: It is irritating to the eyes, respiratory system, and skin.[3][4]

-

Sensitization: There is evidence that inhalation may cause a sensitization reaction in some individuals.[3][4] Skin contact should be avoided due to the sensitizing potential of methacrylates.

-

Reproductive Toxicity: It may damage fertility or the unborn child.

Handling and Storage

-

Handling: Use in a well-ventilated area and avoid all personal contact, including inhalation.[3] Wear appropriate personal protective equipment (PPE), including chemical goggles, gloves (e.g., PVC), and protective clothing.[3] Do not eat, drink, or smoke when handling.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and amines.[3] The presence of a stabilizing inhibitor and dissolved oxygen is necessary to prevent premature polymerization, which can be violent and exothermic.[3]

Biological Mechanism of Action

Detailed studies on the specific cellular signaling pathways directly affected by this compound are limited. However, research on related methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), suggests that their toxicity may be mediated through mechanisms like the induction of oxidative stress, leading to apoptosis. This can involve the depletion of cellular glutathione (B108866) and an increase in reactive oxygen species (ROS). The mitochondrial-dependent intrinsic caspase pathway, involving the activation of caspase-9 and caspase-3, has been implicated in HEMA-induced apoptosis in macrophages. While these findings provide a potential framework for understanding the biological effects of 2-EOEMA, further research is needed to elucidate its specific mechanisms of action.

Conclusion

This compound is a monomer with significant potential in polymer chemistry and material science, including the development of biomaterials. This guide has provided a detailed overview of its properties, synthesis, polymerization, and safety considerations, along with experimental protocols and workflows to aid researchers. While its direct application in drug development is not established, its use in creating drug delivery vehicles and other biocompatible materials warrants its consideration by professionals in this field. A thorough understanding of its handling requirements is essential to ensure laboratory safety.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Ethoxyethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Ethoxyethyl methacrylate (B99206) (2-EEA), a monomer widely utilized in the synthesis of polymers for various applications, including in the biomedical and pharmaceutical fields. This document collates essential quantitative data, outlines standardized experimental protocols for property determination, and presents key chemical pathways involving 2-EEA through detailed diagrams.

Core Physical and Chemical Properties

2-Ethoxyethyl methacrylate is a colorless liquid with a characteristically fruity odor.[1] Its chemical identity is well-defined by its CAS number, molecular formula, and structure.

-

Chemical Name: 2-Ethoxyethyl 2-methylprop-2-enoate[2]

-

CAS Number: 2370-63-0[3]

-

Molecular Formula: C₈H₁₄O₃[3]

-

Molecular Weight: 158.19 g/mol [2]

-

SMILES: CCOCCOC(=O)C(=C)C[2]

The physical properties of this compound are critical for its handling, processing, and application in various scientific and industrial settings. A summary of these properties is presented in the table below.

| Property | Value | Conditions |

| Physical Form | Colorless liquid | 20 °C |

| Boiling Point | >185 °C (decomposition) | |

| Melting Point | Not applicable | |

| Density | 0.96 g/cm³ | 20 °C |

| Viscosity | 5 cP | 25°C |

| Refractive Index | 1.429 | 20 °C, nD |

| Water Solubility | 17.05 g/L | 20 °C |

| Vapor Pressure | 9.6 Pa | 20 °C |

| Flash Point | 69.5 °C | |

| Autoignition Temperature | 209 °C | |

| log Kow | 1.8 | 23 °C |

Experimental Protocols for Property Determination

The determination of the physical properties of chemical substances like this compound is guided by internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[4][5] These guidelines ensure data reliability and comparability across different laboratories.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common laboratory method is the capillary method.[6]

Protocol:

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary is noted.

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

Density Measurement

The density of a liquid can be determined using several methods, including pycnometry and the oscillating U-tube method.[7]

Protocol (Pycnometry):

-

A pycnometer, a flask with a specific volume, is weighed empty.

-

It is then filled with the liquid and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[7]

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is commonly measured using a refractometer.

Protocol (Abbe Refractometer):

-

A few drops of the liquid are placed on the prism of the refractometer.

-

Light is passed through the sample, and the boundary line between the light and dark fields is observed through the eyepiece.

-

The instrument is adjusted until the boundary line is sharp and centered, and the refractive index is read from the scale.

Chemical Pathways

Metabolism: Hydrolysis of this compound

In biological systems, this compound is expected to undergo hydrolysis, catalyzed by non-specific carboxylesterase enzymes.[1] This metabolic process breaks down the ester linkage, yielding methacrylic acid and 2-ethoxyethanol.[1]

Polymerization: Free-Radical Polymerization

This compound is a monomer that can undergo free-radical polymerization to form poly(this compound). This process is initiated by a free-radical initiator and proceeds through propagation and termination steps.[8]

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound | C8H14O3 | CID 71404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. ijfmr.com [ijfmr.com]

2-Ethoxyethyl methacrylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-Ethoxyethyl methacrylate (B99206), a monomer used in the synthesis of various polymers. The information is presented for easy reference by professionals in research and development.

Core Physicochemical Data

The essential molecular details of 2-Ethoxyethyl methacrylate are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value | Citations |

| Chemical Formula | C8H14O3 | [1][2] |

| Molecular Weight | 158.19 g/mol | [2][3][4] |

| CAS Registry Number | 2370-63-0 | [1][2][4] |

Chemical Structure

The molecular structure of this compound is characterized by a methacrylate group ester-linked to an ethoxyethyl group. This structure dictates its reactivity in polymerization and the physicochemical properties of the resulting polymers.

Caption: Chemical structure of this compound.

References

Synthesis of 2-Ethoxyethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for 2-ethoxyethyl methacrylate (B99206) (2-EEA), a monomer increasingly utilized in the development of advanced biomaterials and drug delivery systems. This document details the core methodologies, experimental protocols, and critical parameters for the successful laboratory-scale and industrial production of 2-EEA.

Introduction

2-Ethoxyethyl methacrylate is an important acrylic monomer valued for its unique properties, including its ability to impart hydrophilicity and flexibility to polymers. In the biomedical field, polymers derived from 2-EEA are explored for applications such as hydrogels, coatings for medical devices, and as matrices for controlled drug release. The synthesis of high-purity 2-EEA is therefore a critical first step in the development of these advanced materials.

The two principal methods for synthesizing this compound are transesterification and direct esterification. This guide will elaborate on both pathways, providing detailed experimental procedures and a comparative analysis of their respective advantages and disadvantages.

Synthesis Methodologies

Transesterification of Methyl Methacrylate with 2-Ethoxyethanol (B86334)

Transesterification is a widely employed industrial method for the synthesis of 2-EEA. This process involves the reaction of a readily available methacrylate ester, typically methyl methacrylate (MMA), with 2-ethoxyethanol in the presence of a catalyst. The equilibrium of the reaction is driven forward by the removal of the methanol (B129727) byproduct.

A common industrial approach is reactive distillation, where the reaction and separation of the low-boiling methanol-MMA azeotrope occur simultaneously.[1]

Reaction:

CH₂(CH₃)COOCH₃ (Methyl Methacrylate) + HOCH₂CH₂OCH₂CH₃ (2-Ethoxyethanol) ⇌ CH₂(CH₃)COOCH₂CH₂OCH₂CH₃ (this compound) + CH₃OH (Methanol)

The following protocol is based on a method described for the synthesis of 2-EEA using a compound catalyst system.[1]

Materials:

-

Methyl methacrylate (MMA)

-

2-Ethoxyethanol

-

Catalyst: A mixture of an alkali carbonate (e.g., sodium carbonate) and a cyanate (B1221674) (e.g., potassium cyanate)[1]

-

Polymerization Inhibitor: e.g., tetramethyl piperidine (B6355638) nitrogen oxygen free radical[1]

-

Reaction vessel equipped with a stirrer, thermometer, and a reactive distillation column

Procedure:

-

Charge the reactor with methyl methacrylate and 2-ethoxyethanol.[1] A molar excess of MMA is typically used to shift the reaction equilibrium.

-

Add the catalyst and the polymerization inhibitor to the reaction mixture.[1]

-

Heat the mixture to the reaction temperature, typically between 70°C and 130°C, under atmospheric or reduced pressure.[2]

-

Continuously remove the methanol-MMA azeotrope from the top of the distillation column to drive the reaction towards the product.[3]

-

Monitor the progress of the reaction by analyzing the composition of the distillate.

-

Once the reaction is complete (as determined by the cessation of methanol formation or by gas chromatography analysis of the reaction mixture), cool the reactor.

-

The crude product is then purified. This involves distilling off the excess methyl methacrylate under reduced pressure.[1]

-

The catalyst and polymerization inhibitor are then removed, which can be achieved through filtration or washing, to yield the final this compound product.[1]

Direct Esterification of Methacrylic Acid with 2-Ethoxyethanol

Direct esterification involves the reaction of methacrylic acid with 2-ethoxyethanol, typically in the presence of an acid catalyst and a polymerization inhibitor. An entraining agent, such as toluene (B28343) or cyclohexane, is often used to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.

Reaction:

CH₂(CH₃)COOH (Methacrylic Acid) + HOCH₂CH₂OCH₂CH₃ (2-Ethoxyethanol) ⇌ CH₂(CH₃)COOCH₂CH₂OCH₂CH₃ (this compound) + H₂O (Water)

The following is a general procedure for direct esterification.

Materials:

-

Methacrylic acid

-

2-Ethoxyethanol

-

Acid Catalyst: e.g., p-toluenesulfonic acid (PTSA)[4]

-

Polymerization Inhibitor: e.g., hydroquinone (B1673460) monomethyl ether (MEHQ)

-

Entraining Agent: e.g., Toluene

-

Reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus

Procedure:

-

To a reaction flask equipped with a Dean-Stark trap, add methacrylic acid, 2-ethoxyethanol, the acid catalyst (e.g., PTSA), and the polymerization inhibitor (e.g., MEHQ).

-

Add the entraining agent (e.g., toluene).

-

Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to obtain pure this compound.

Data Presentation

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Methacrylic Acid | 86.09 | 161 | 1.015 |

| Methyl Methacrylate | 100.12 | 100.8 | 0.944 |

| 2-Ethoxyethanol | 90.12 | 135 | 0.930 |

| This compound | 158.20 | 198-200 | 0.965 |

Table 2: Typical Reaction Conditions for Transesterification

| Parameter | Value | Reference |

| Reactant Molar Ratio | 2 to 15 moles of MMA per equivalent of hydroxyl group | [3] |

| Catalyst | Alkali carbonates (e.g., Na₂CO₃), Cyanates (e.g., KOCN) | [1] |

| Polymerization Inhibitor | Tetramethyl piperidine nitrogen oxygen free radical, MEHQ (10-1000 ppm) | [1][3] |

| Temperature | 60 - 130 °C | [3][5] |

| Pressure | Atmospheric or reduced | [3] |

Table 3: Typical Reaction Conditions for Direct Esterification

| Parameter | Value | Reference |

| Catalyst | p-Toluenesulfonic acid (PTSA) | [4] |

| Polymerization Inhibitor | Hydroquinone monomethyl ether (MEHQ) | |

| Entraining Agent | Toluene, Cyclohexane | |

| Temperature | Reflux temperature of the entraining agent |

Visualization of Synthesis Pathways and Workflows

The following diagrams illustrate the chemical reactions and experimental workflows described in this guide.

Caption: Transesterification reaction for 2-EEA synthesis.

Caption: Direct esterification reaction for 2-EEA synthesis.

Caption: Experimental workflows for 2-EEA synthesis.

Conclusion

Both transesterification and direct esterification are viable methods for the synthesis of this compound. The choice of method often depends on the availability of starting materials, the desired scale of production, and the required purity of the final product. For industrial-scale production, transesterification via reactive distillation is often favored due to its efficiency. For laboratory-scale synthesis, direct esterification can be a more straightforward approach. Careful control of reaction conditions, including temperature, catalyst concentration, and the efficient removal of byproducts, is crucial for achieving high yields and purity. The protocols and data provided in this guide serve as a valuable resource for researchers and professionals working on the development of novel materials incorporating this compound.

References

- 1. CN103755564A - Preparation method for ethoxyethyl methacrylate - Google Patents [patents.google.com]

- 2. Process for producing (meth)acrylic esters | TREA [trea.com]

- 3. US5072027A - Process for producing methacrylic acid esters - Google Patents [patents.google.com]

- 4. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 5. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Ethoxyethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxyethyl methacrylate (B99206) (CAS No. 2370-63-0), a monomer frequently utilized in the synthesis of polymers for various applications, including in the pharmaceutical and dental fields. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 2-ethoxyethyl 2-methylprop-2-enoate

-

Molecular Formula: C₈H₁₄O₃

-

Molecular Weight: 158.19 g/mol

-

Appearance: Colorless liquid

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Ethoxyethyl methacrylate, providing insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.14 | s | 1H | =CH₂ (cis) |

| 5.58 | s | 1H | =CH₂ (trans) |

| 4.30 | t | 2H | -O-CH₂-CH₂-O- |

| 3.68 | t | 2H | -O-CH₂-CH₂-O- |

| 3.51 | q | 2H | -O-CH₂-CH₃ |

| 1.95 | s | 3H | -C(CH₃)=CH₂ |

| 1.21 | t | 3H | -O-CH₂-CH₃ |

Data acquired in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (ppm) | Assignment |

| 167.2 | C=O (ester) |

| 136.2 | -C(CH₃)=CH₂ |

| 125.8 | =CH₂ |

| 68.9 | -O-CH₂-CH₂-O- |

| 66.5 | -O-CH₂-CH₂-O- |

| 63.9 | -O-CH₂-CH₃ |

| 18.3 | -C(CH₃)=CH₂ |

| 15.1 | -O-CH₂-CH₃ |

Data acquired in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are detailed below.

Table 3: IR Spectroscopic Data for this compound [3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978 | Strong | C-H stretch (alkane) |

| 1720 | Strong | C=O stretch (ester) |

| 1638 | Medium | C=C stretch (alkene) |

| 1165 | Strong | C-O stretch (ester/ether) |

Spectrum typically acquired as a neat liquid film.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that results in significant fragmentation, providing a fingerprint of the molecule's structure.

Table 4: Key Mass Spectrometry (EI) Data for this compound [1][4]

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 113 | High | [M - OCH₂CH₃]⁺ |

| 87 | High | [M - OCH₂CH₂OCH₂CH₃]⁺ or [CH₂=C(CH₃)COOCH₂CH₂]⁺ |

| 72 | Base Peak | [CH₂OCH₂CH₂O]⁺ |

| 69 | High | [CH₂=C(CH₃)C=O]⁺ |

| 45 | High | [OCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[6] The solution should be clear and free of any particulate matter.

-

NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

The acquisition time should be around 3-4 seconds with a relaxation delay of 1-2 seconds.

-

Typically, 8-16 scans are sufficient for a high-quality spectrum.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A pulse angle of 45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are typical.

-

A larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be acquired directly as a neat thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a standard mid-IR source, a KBr beam splitter, and a DTGS detector.

-

Data Acquisition (Thin Film Method):

-

Place a single drop of the neat liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7]

-

Gently press the plates together to form a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition (ATR Method):

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Place a drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[8]

-

-

Spectral Collection:

-

Collect a background spectrum of the empty beam path (or the clean ATR crystal).

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct insertion probe.[9][10] The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[11][12] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positive ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus the m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like this compound using the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound(2370-63-0) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(2370-63-0) 13C NMR spectrum [chemicalbook.com]

- 3. This compound(2370-63-0) IR Spectrum [m.chemicalbook.com]

- 4. This compound | C8H14O3 | CID 71404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. researchgate.net [researchgate.net]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. as.uky.edu [as.uky.edu]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Comprehensive Technical Guide to the Solubility of 2-Ethoxyethyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 2-Ethoxyethyl methacrylate (B99206) (2-EEMA), a monomer frequently utilized in the synthesis of polymers for various applications, including in the biomedical and pharmaceutical fields. Due to the limited availability of comprehensive quantitative solubility data in public literature, this guide synthesizes available information, provides a detailed experimental protocol for determining solubility, and offers insights into theoretical solubility prediction models. This document is intended to be a valuable resource for researchers and professionals working with 2-EEMA, enabling them to make informed decisions regarding solvent selection and formulation development.

Introduction to 2-Ethoxyethyl Methacrylate (2-EEMA)

This compound (CAS No: 2370-63-0, Molecular Formula: C₈H₁₄O₃) is a methacrylate ester recognized for its role in creating flexible and processable polymers.[1] Its molecular structure, featuring both an ester and an ether group, imparts unique properties to the resulting polymers, influencing their compatibility and performance in various formulations.[1] A thorough understanding of its solubility in a range of organic solvents is critical for its effective application in research and development, particularly in areas such as drug delivery systems, coatings, and adhesives.

Physicochemical Properties of 2-EEMA

A summary of the key physicochemical properties of 2-EEMA is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 158.19 g/mol | [2][3] |

| Density | 0.964 g/mL at 25 °C | [3][4] |

| Boiling Point | 91-93 °C at 35 mmHg | [3][4] |

| Refractive Index | n20/D 1.429 | [3][4] |

| Water Solubility | 17.05 g/L at 20 °C | [5][6] |

Solubility of 2-EEMA in Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility |

| Alcohols | Ethanol, Methanol | Soluble/Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble/Miscible |

| Esters | Ethyl Acetate | Soluble/Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble/Insoluble |

Experimental Protocol for Determining Solubility

To obtain precise and reliable quantitative solubility data for 2-EEMA in specific organic solvents, a well-defined experimental protocol is essential. The following section details a standard "shake-flask" method, a widely accepted technique for determining the solubility of a liquid in a liquid.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and filters (pore size appropriate for the analytical method, e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV or RI detector (HPLC-UV/RI), or UV-Vis Spectrophotometer)

Experimental Workflow

The general workflow for the experimental determination of 2-EEMA solubility is depicted in the following diagram.

Figure 1. Experimental workflow for determining the solubility of 2-EEMA.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-EEMA to a series of vials containing a known volume or mass of the selected organic solvent. The presence of a distinct 2-EEMA phase after equilibration is crucial to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies may be needed to determine the optimal equilibration time.

-

After agitation, allow the vials to stand undisturbed at the same temperature for several hours to allow for complete phase separation.

-

-

Sampling and Sample Preparation:

-

Carefully extract an aliquot from the clear, supernatant (solvent-rich) phase using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets of 2-EEMA.

-

Record the mass of the transferred aliquot.

-

Dilute the sample to a known volume with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-EEMA in the respective solvent of known concentrations.

-

Analyze the standard solutions using a suitable analytical method (e.g., GC-FID) to generate a calibration curve.

-

Analyze the prepared sample solutions and determine the concentration of 2-EEMA using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 2-EEMA in the original undiluted aliquot.

-

Express the solubility in appropriate units, such as g/100 mL, g/L, or mol/L.

-

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide estimations of solubility.

Hansen Solubility Parameters (HSP)

UNIFAC/UNIQUAC Models

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) and UNIQUAC (Universal Quasi-Chemical) models are group contribution methods used to predict activity coefficients in liquid mixtures.[7][8][9] These activity coefficients can then be used to calculate phase equilibria, including liquid-liquid solubility. These models require specific interaction parameters between the functional groups present in the solute and solvent molecules. While a powerful predictive tool, the accuracy of the UNIFAC and UNIQUAC models is dependent on the availability and quality of the group interaction parameters.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While quantitative experimental data in organic solvents is sparse, this guide offers a qualitative understanding, a detailed experimental protocol for its determination, and an introduction to theoretical predictive models. For researchers and professionals in drug development and materials science, a systematic experimental determination of 2-EEMA's solubility in solvents relevant to their specific applications is highly recommended to ensure the development of robust and reliable formulations.

References

- 1. ijfmr.com [ijfmr.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H14O3 | CID 71404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. m.youtube.com [m.youtube.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. research.ed.ac.uk [research.ed.ac.uk]

The Thermal Behavior of Poly(2-Ethoxyethyl Methacrylate): A Technical Guide to its Glass Transition Temperature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(2-ethoxyethyl methacrylate) (PEOEMA), a critical parameter influencing its physical properties and applications in various fields, including drug delivery and biomaterials. Due to the limited availability of a specific, publicly reported experimental value for the Tg of PEOEMA, this document focuses on providing a detailed methodology for its determination using Differential Scanning Calorimetry (DSC), alongside comparative data for a structurally similar polymer.

Glass Transition Temperature: Data Overview

The glass transition temperature is a key characteristic of amorphous and semi-crystalline polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state. This transition is not a true phase transition but rather a change in the mobility of the polymer chains.

An extensive literature search did not yield a specific, experimentally determined glass transition temperature for the homopolymer of 2-ethoxyethyl methacrylate (B99206). However, for comparative purposes, the Tg of the structurally related polymer, poly(2-ethoxyethyl acrylate), is provided below. The substitution of a methyl group on the acrylate (B77674) backbone to form a methacrylate typically increases the glass transition temperature due to restricted chain mobility.

| Polymer | Repeating Unit | Glass Transition Temperature (Tg) in °C | Reference |

| Poly(this compound) |

| Not Reported | - |

| Poly(2-ethoxyethyl acrylate) |

| -50 | Sigma-Aldrich |

Note: The absence of a reported value for poly(this compound) underscores the importance of experimental determination for specific applications.

Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

The following protocol outlines a standard method for determining the glass transition temperature of poly(this compound) using a heat-flux DSC instrument.

1. Objective:

To measure the glass transition temperature (Tg) of a poly(this compound) sample, identified as a step-change in the heat flow curve.

2. Materials and Equipment:

-

Differential Scanning Calorimeter (DSC) with a cooling accessory

-

Standard aluminum DSC pans and lids

-

Crimper for sealing DSC pans

-

Microbalance (accurate to ±0.01 mg)

-

Poly(this compound) sample

-

High-purity nitrogen gas (or other inert gas) for purging

-

Reference material with a known melting point for temperature calibration (e.g., indium)

3. Sample Preparation:

-

Accurately weigh 5-10 mg of the poly(this compound) sample directly into a standard aluminum DSC pan.

-

Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact and minimize thermal gradients.

-

Hermetically seal the pan with a lid using a crimper.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

4. Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions using a certified reference material (e.g., indium).

-

Set the purge gas (e.g., nitrogen) to a constant flow rate, typically 20-50 mL/min, to provide an inert atmosphere and prevent oxidative degradation.

5. DSC Measurement Procedure:

-

Place the prepared sample pan in the sample cell and the empty reference pan in the reference cell of the DSC instrument.

-

Equilibrate the sample at a temperature well below the expected Tg, for instance, -80°C.

-

Ramp the temperature at a controlled heating rate, typically 10°C/min or 20°C/min, to a temperature well above the expected glass transition, for example, 50°C.

-

Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Perform a second heating scan under the same conditions as the first. The second heating scan is typically used for Tg determination to erase any prior thermal history of the polymer sample.

6. Data Analysis:

-

The glass transition will appear as a step-like change in the heat flow versus temperature curve from the second heating scan.

-

Determine the Tg as the midpoint of the transition, which is the temperature at which the change in heat capacity is half-complete. This is typically calculated by the analysis software by finding the inflection point of the step change.

-

The onset and endpoint of the glass transition can also be reported.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the glass transition temperature of poly(this compound) using DSC.

Caption: Experimental workflow for Tg determination by DSC.

2-Ethoxyethyl Methacrylate: A Comprehensive Health and Safety Whitepaper for Researchers and Drug Development Professionals

An in-depth guide to the physicochemical properties, toxicological profile, and safe handling of 2-Ethoxyethyl Methacrylate (B99206).

This technical guide provides a detailed overview of the health and safety information for 2-Ethoxyethyl methacrylate (CAS No. 2370-63-0), a colorless liquid with a fruity odor that has seen use in various applications, including historically in nail enhancement products.[1][2] This document is intended for researchers, scientists, and drug development professionals who may work with this substance, summarizing its key hazards, exposure limits, and safe handling procedures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a substance is critical for assessing its potential hazards and for developing appropriate safety protocols. Key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.20 g/mol [1] |

| Physical Form | Colorless liquid (at 20 °C)[1] |

| Boiling Point | >185 °C (decomposition)[1] |

| Density | 0.96 g/cm³ (at 20 °C)[1] |

| Vapor Pressure | 9.6 Pa (at 20 °C)[1] |

| Water Solubility | 17.05 g/L (at 20 °C)[1] |

| log Kow | 1.8 (at 23 °C)[1] |

Toxicological Profile

The toxicological profile of this compound is characterized by low acute toxicity but concerns regarding reproductive and developmental effects, primarily driven by its metabolite, 2-ethoxyethanol (B86334).[1]

Acute Toxicity

Studies have shown that this compound has low acute toxicity via oral and dermal routes of exposure.[1]

| Route | Species | Test Guideline | Value |

| Oral | Rat (Sprague Dawley) | OECD TG 401 | LD50 > 2000 mg/kg bw[1] |

| Oral | Mouse (CFLP) | Similar to OECD TG 401 | LD50 > 8200 mg/kg bw[1] |

| Oral | Rat (Albino Alderley Park) | Non-GLP | LD50 > 5000 mg/kg bw[1] |

| Dermal | Rat (Sprague Dawley) | OECD TG 402 | LD50 > 2000 mg/kg bw[1] |

Sublethal signs of toxicity observed in oral studies included lethargy, piloerection, sensitivity to touch, and hunched posture.[1] No clinical signs of toxicity were reported in the dermal study.[1]

Irritation and Sensitization

This compound is considered to be at most slightly irritating to the skin and eyes.[1] It is, however, a potential skin sensitizer, a characteristic common to many methacrylates.[1][3]

| Endpoint | Species | Finding |

| Skin Irritation | Rabbit | Mild skin irritation[4] |

| Eye Irritation | Rabbit | Essentially no eye irritation[4] |

| Skin Sensitization | Guinea Pig | Not a skin sensitizer[4] |

Despite the negative guinea pig study, there is evidence of allergic contact dermatitis in humans, suggesting a potential for cross-sensitization with other acrylates and methacrylates.[1] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe for use in nail enhancement products when skin contact is avoided due to its sensitizing potential.[2]

Repeated Dose Toxicity

No specific repeated-dose toxicity studies for this compound were identified. However, the systemic toxicity of the substance is likely driven by its metabolites, 2-ethoxyethanol and methacrylic acid.[1] 2-ethoxyethanol is known to have effects on the male reproductive system and the hematopoietic system.[1]

Genotoxicity and Carcinogenicity

Based on available data, this compound is not considered to have genotoxic potential.[1]

| Test | System | Test Guideline | Result |

| Bacterial Reverse Mutation Assay | Salmonella typhimurium | OECD TG 471 | Negative (with and without metabolic activation)[2] |

Furthermore, this compound is not expected to be carcinogenic.[1] The U.S. EPA has revised its position that all acrylates and methacrylates should be considered carcinogenic hazards unless proven otherwise.[3]

Reproductive and Developmental Toxicity

There is a significant concern for reproductive and developmental toxicity, primarily due to the metabolite 2-ethoxyethanol.[1] The substance is classified as Reproductive Toxicity Category 1B , with the hazard statement H360FD: May damage fertility; May damage the unborn child .[2]

Adverse effects on male reproductive organs, fertility, and pup viability have been observed in studies with a structurally related chemical and are known effects of the metabolite 2-ethoxyethanol.[1] A worst-case scenario model for dermal application in nail products estimated a margin of exposure (MOE) of 18, based on the NOAEL for developmental toxicity of 2-ethoxyethanol, indicating a potential risk.[1]

Occupational Exposure and Safety

Occupational Exposure Limits

No specific occupational exposure standards are available in Australia.[1] However, the following limits have been established elsewhere:

| Jurisdiction | Type | Value |

| Romania | 8-hour TWA | 100 mg/m³[1] |

| Romania | Short-term exposure | 200 mg/m³[1] |

| US DOE TEELs | TEEL-1 | 120 mg/m³[1] |

| US DOE TEELs | TEEL-2 | 1300 mg/m³[1] |

| US DOE TEELs | TEEL-3 | 7900 mg/m³[1] |

Handling and Storage

Prudent laboratory practices should be followed to minimize exposure.

-

Handling: Avoid all personal contact, including inhalation.[3] Use in a well-ventilated area, and prevent concentration in low-lying areas.[3] Do not eat, drink, or smoke when handling.[3] Avoid contact with incompatible materials such as strong acids, amines, or catalysts, which can cause violent polymerization.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Keep containers securely sealed and protect them from physical damage.[3] The stabilizing inhibitor requires the presence of dissolved oxygen to be effective; therefore, do not store under an inert atmosphere.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear chemical-protective gloves (e.g., PVC) and appropriate protective clothing to prevent skin exposure.[3]

-

Respiratory Protection: Use an appropriate NIOSH-certified respirator if ventilation is inadequate or if there is a risk of inhalation.[3]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap. Seek medical attention in case of irritation.[3]

-

Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids apart. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a small amount of water to drink. Seek medical advice.[3]

Environmental Hazards

This compound is classified as harmful to aquatic life with long-lasting effects.[5] Specific ecotoxicity data (e.g., LC50 for fish, EC50 for daphnia) were not available in the reviewed literature.

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following standardized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key cited tests.

OECD TG 401: Acute Oral Toxicity

This test determines the median lethal dose (LD50) of a substance after a single oral administration. Healthy young adult rodents (commonly rats) are fasted and then administered the test substance by gavage.[1] The animals are observed for up to 14 days for signs of toxicity and mortality.[1] A necropsy is performed on all animals at the end of the study.[1]

OECD TG 402: Acute Dermal Toxicity

This guideline assesses the toxic effects of a single dermal application of a substance. The test substance is applied to a shaved area of the skin (typically on rats or rabbits) and covered with a porous gauze dressing for 24 hours.[1] Animals are observed for 14 days for signs of toxicity and skin reactions.[1]

OECD TG 404: Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of a single animal (usually a rabbit) for a 4-hour exposure period.[6] The skin is then observed for erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[6]

OECD TG 405: Acute Eye Irritation/Corrosion

This guideline assesses the potential of a substance to cause eye irritation or corrosion. A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[3] The eyes are examined at specific intervals for effects on the cornea, iris, and conjunctiva.[3]

OECD TG 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test uses strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid.[2] The test substance is incubated with the bacteria, with and without a metabolic activation system (S9 mix).[2] A positive result (mutagenicity) is indicated by a significant increase in the number of colonies that have reverted to a state where they can synthesize the amino acid.[2]

Visualizations

Hazard Profile of this compound

Caption: Key health and environmental hazards of this compound.

Risk Management Workflow

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound | C8H14O3 | CID 71404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. adama.com [adama.com]

- 6. chemsafetypro.com [chemsafetypro.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Ethoxyethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage parameters for 2-Ethoxyethyl methacrylate (B99206) (2-EEMA). Adherence to these guidelines is essential to ensure the monomer's integrity, prevent hazardous polymerization, and maintain its suitability for research and development applications.

Core Stability Profile

2-Ethoxyethyl methacrylate is a reactive monomer susceptible to spontaneous and often hazardous polymerization. Several factors can compromise its stability, leading to degradation and loss of material integrity.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures significantly accelerate the rate of polymerization. This process is exothermic and can become self-accelerating, potentially leading to a dangerous runaway reaction.

-

Inhibitor Depletion: 2-EEMA is typically supplied with an inhibitor, most commonly the monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent premature polymerization. Over time, or under improper storage conditions, the inhibitor can be consumed, rendering the monomer unstable.

-

Oxygen Presence: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively. Storage under an inert atmosphere (e.g., nitrogen) will deactivate the inhibitor and can lead to rapid polymerization.

-

Light Exposure: UV light can initiate polymerization. Therefore, the monomer should be protected from light.

-

Contamination: Contact with strong acids, alkalis, strong oxidizing agents, and polymerization catalysts (such as peroxides or azo compounds) can trigger violent polymerization.

Recommended Storage and Handling Conditions

To ensure the long-term stability and safety of this compound, the following storage and handling protocols are mandatory.

Storage Recommendations

Proper storage is the most critical factor in maintaining the stability of 2-EEMA. The recommended conditions are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | +2°C to +8°C[1][2] | To minimize the rate of spontaneous polymerization. |

| Atmosphere | Air (presence of oxygen)[3] | Essential for the activation of the MEHQ inhibitor. Do not store under an inert atmosphere. |